L-368,899 hydrochloride

Beschreibung

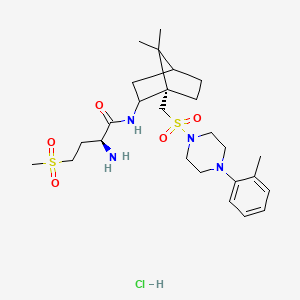

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C26H43ClN4O5S2 |

|---|---|

Molekulargewicht |

591.2 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |

InChI |

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23?,26+;/m0./s1 |

InChI-Schlüssel |

GIUFQWFJHXXXEQ-SVFGMJTMSA-N |

Isomerische SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |

Kanonische SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Initially developed in the 1990s for the potential prevention of preterm labor, it has since become an invaluable pharmacological tool in neuroscience and physiology research.[2][3] Its ability to cross the blood-brain barrier allows for the investigation of the central nervous system's oxytocinergic pathways, making it instrumental in elucidating the role of oxytocin in social behaviors, pair bonding, and other complex physiological processes.[2][4] This technical guide provides an in-depth overview of the mechanism of action of L-368,899, its binding characteristics, impact on intracellular signaling, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, a class A G-protein coupled receptor (GPCR), thereby physically blocking the endogenous ligand, oxytocin, from binding and eliciting its biological effects.[1][5] This inhibition of OTR activation prevents the initiation of downstream intracellular signaling cascades that are normally triggered by oxytocin.[1][5]

Oxytocin Receptor Signaling Pathway

The oxytocin receptor predominantly couples to the Gq/11 family of G-proteins.[1] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are critical for various physiological responses, including smooth muscle contraction, such as uterine contractions during labor.[6] L-368,899, by blocking the initial binding of oxytocin, prevents this entire signaling cascade.

Quantitative Data: Binding Affinity and Selectivity

The efficacy of L-368,899 as a selective antagonist is quantified by its binding affinity (Ki or IC50) for the oxytocin receptor and its comparatively lower affinity for related receptors, such as the vasopressin 1a (V1a) and V2 receptors.

| Parameter | Species/Tissue | Value | Receptor | Reference |

| IC50 | Rat Uterus | 8.9 nM | Oxytocin | [7][8] |

| IC50 | Human Uterus | 26 nM | Oxytocin | [8] |

| IC50 | Human | 370 nM | Vasopressin V1a | [7] |

| IC50 | Human | 570 nM | Vasopressin V2 | [7] |

| Ki | Coyote Brain | 12.38 nM | Oxytocin | [2] |

| Ki | Coyote Brain | 511.6 nM | Vasopressin V1a | [2] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

These data highlight the high affinity of L-368,899 for the oxytocin receptor and its significant selectivity (over 40-fold) for the OTR compared to vasopressin receptors.[2][7]

Experimental Protocols

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.

Objective: To quantify the ability of L-368,899 to displace a radiolabeled ligand from the oxytocin receptor.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., uterine tissue, brain homogenates) expressing the oxytocin receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Competitive Binding Incubation:

-

A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [125I]-ornithine vasotocin (B1584283) analog) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled L-368,899 are added to compete with the radioligand for binding to the receptor.

-

Incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Uterine Contraction Assay

This assay assesses the functional antagonism of L-368,899 on oxytocin-induced uterine contractions in an animal model.

Objective: To determine the in vivo potency and duration of action of L-368,899 in inhibiting uterine smooth muscle contraction.

Methodology:

-

Animal Preparation:

-

Anesthetized female rats are used.

-

A catheter is placed in a uterine horn and connected to a pressure transducer to monitor intrauterine pressure.

-

Intravenous access is established for drug administration.

-

-

Experimental Procedure:

-

A baseline of uterine activity is recorded.

-

L-368,899 is administered intravenously at various doses.

-

After a predetermined time, a bolus of oxytocin is administered to induce uterine contractions.

-

The oxytocin challenge can be repeated at different time points to evaluate the duration of the antagonistic effect.

-

-

Data Acquisition and Analysis:

-

Uterine contractile activity (frequency and amplitude) is continuously recorded.

-

The integrated area under the curve of the contractile response is quantified.

-

The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.[8]

-

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of the OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions.[1] Its high affinity, selectivity, and ability to penetrate the central nervous system make it an indispensable tool for researchers investigating the multifaceted roles of the oxytocinergic system in both peripheral and central physiological and behavioral processes. The experimental protocols detailed herein provide a framework for the continued characterization and application of this important research compound.

References

- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 7. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

An In-depth Technical Guide to the Discovery and Synthesis of L-368,899 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially investigated for its potential in preventing premature labor, it has since become an invaluable pharmacological tool for exploring the diverse physiological and behavioral roles of the oxytocin system.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthesis of this compound. It includes a compilation of its binding affinity and pharmacokinetic data, alongside detailed experimental protocols for key assays.

Discovery and Rationale

L-368,899 was developed by Merck Research Laboratories in the early 1990s as part of a program to identify non-peptide oxytocin antagonists for the management of preterm labor.[4][5] The rationale was to create a small molecule that could overcome the limitations of peptide-based antagonists, such as poor oral bioavailability and short half-life. L-368,899 emerged as a lead compound due to its high affinity for the oxytocin receptor, excellent selectivity over the structurally related vasopressin receptors, and favorable pharmacokinetic properties in several species.[5]

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins. Oxytocin binding typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for physiological responses such as uterine contractions. L-368,899 effectively blocks this cascade by occupying the receptor binding site.

Oxytocin Receptor Signaling and Inhibition by L-368,899.

Synthesis of this compound

The synthesis of L-368,899 is a multi-step process that starts from commercially available materials. The key steps involve the preparation of the camphor-derived sulfonamide core, followed by coupling with a modified methionine derivative.

Synthesis Workflow

Synthesis Workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-((7,7-Dimethyl-2-oxo-bicyclo[2.2.1]hept-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (Intermediate 1)

-

To a solution of 1-(o-tolyl)piperazine in a suitable aprotic solvent such as dichloromethane (B109758), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of (1S)-(-)-10-camphorsulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-((2-Amino-7,7-dimethyl-bicyclo[2.2.1]hept-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (Intermediate 2)

-

Dissolve Intermediate 1 in a suitable protic solvent such as methanol (B129727) or ethanol.

-

Add an excess of a reducing agent suitable for reductive amination, such as sodium borohydride (B1222165) and ammonium (B1175870) acetate, or perform catalytic hydrogenation using a catalyst like palladium on carbon under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and concentrate the mixture to remove the organic solvent.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude endo-amino sulfonamide.

-

This intermediate may be used in the next step without further purification or can be purified by chromatography if necessary.

Step 3: Synthesis of N-Boc-L-methionine sulfone

-

Dissolve N-Boc-L-methionine in a mixture of acetonitrile (B52724) and water.

-

Add a catalytic amount of sodium tungstate.

-

Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench any excess peroxide with sodium bisulfite.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-methionine sulfone as a white solid.

Step 4: Coupling of Intermediate 2 and N-Boc-L-methionine sulfone (Intermediate 3)

-

Dissolve Intermediate 2 and N-Boc-L-methionine sulfone in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), along with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

-

Add a tertiary amine base (e.g., diisopropylethylamine) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography.

Step 5: Boc Deprotection to Yield L-368,899

-

Dissolve the coupled product (Intermediate 3) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) for dichloromethane or hydrochloric acid (as a solution in dioxane) for dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The crude L-368,899 free base can be obtained by neutralizing the residue with a base and extracting into an organic solvent, or it can be directly converted to the hydrochloride salt.

Step 6: Formation of this compound

-

Dissolve the crude L-368,899 in a minimal amount of a suitable solvent like methanol or ethanol.

-

Add a solution of hydrochloric acid in ether or dioxane dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield this compound as a white solid.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and in vivo potencies of L-368,899.

Table 1: In Vitro Receptor Binding Affinity of L-368,899

| Receptor | Species | Tissue/Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Oxytocin | Human | Uterus | Radioligand Binding | 26 | - | [6] |

| Oxytocin | Rat | Uterus | Radioligand Binding | 8.9 | - | [6][7] |

| Oxytocin | Coyote | Brain | Radioligand Binding | - | 12.38 | [4] |

| Vasopressin V1a | Human | - | Radioligand Binding | 370 | - | [7] |

| Vasopressin V2 | Human | - | Radioligand Binding | 570 | - | [7] |

| Vasopressin V1a | Coyote | Brain | Radioligand Binding | - | 511.6 | [4] |

Table 2: In Vivo Potency and Pharmacokinetic Parameters of L-368,899

| Species | Assay/Parameter | Route of Administration | Value | Units | Reference |

| Rat | Inhibition of OT-induced uterine contractions (AD50) | Intravenous | 0.35 | mg/kg | [5] |

| Rat | Inhibition of OT-induced uterine contractions (pA2) | - | 8.9 | - | [5][6] |

| Rat (Female) | Oral Bioavailability (5 mg/kg) | Oral | 14 | % | [8] |

| Rat (Male) | Oral Bioavailability (5 mg/kg) | Oral | 18 | % | [8] |

| Dog | Oral Bioavailability (5 mg/kg) | Oral | 17 | % | [8] |

| Rat | Half-life (t1/2) | Intravenous | ~2 | hours | [8] |

| Dog | Half-life (t1/2) | Intravenous | ~2 | hours | [8] |

| Coyote | Time to peak concentration in CSF | Intramuscular | 15-30 | minutes | [4] |

Key Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of L-368,899 for the oxytocin receptor.

-

Membrane Preparation: Prepare cell membranes from tissues or cells expressing the oxytocin receptor (e.g., rat uterus).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.

-

Radioligand: A tritiated or iodinated high-affinity oxytocin receptor ligand (e.g., [3H]oxytocin).

-

Procedure:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd.

-

For displacement curves, add increasing concentrations of L-368,899.

-

For total binding, add vehicle instead of the competitor.

-

For non-specific binding, add a saturating concentration of unlabeled oxytocin.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

In Vivo Uterine Contraction Assay

This assay assesses the functional antagonist activity of L-368,899 in a living animal.

Experimental Workflow for In Vivo Uterine Contraction Assay.

-

Animal Preparation: Anesthetize an adult female rat. Surgically expose the uterine horns and insert a balloon-tipped cannula into one horn to monitor intrauterine pressure. Cannulate the jugular vein for drug administration.

-

Baseline Measurement: Record the baseline uterine activity for a stabilization period.

-

Drug Administration: Administer L-368,899 intravenously at various doses.

-

Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer an intravenous bolus of oxytocin to induce uterine contractions.

-

Data Acquisition: Continuously record the uterine contractile activity (frequency and amplitude of pressure changes).

-

Data Analysis: Quantify the contractile response, for example, by integrating the area under the pressure curve. Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).[1]

Conclusion

This compound remains a cornerstone tool in oxytocin research. Its well-characterized pharmacology, including high potency and selectivity, coupled with its oral bioavailability and ability to cross the blood-brain barrier, makes it suitable for a wide range of in vitro and in vivo studies. This guide provides a comprehensive resource on its discovery, synthesis, and key experimental methodologies to aid researchers in the fields of pharmacology, neuroscience, and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

L-368,899 Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] This technical guide provides an in-depth overview of the chemical properties, structure, and pharmacological profile of this compound. It is a valuable tool for researchers investigating the physiological and behavioral roles of the oxytocin system.[1] The document includes comprehensive data on its binding affinity and in vivo efficacy, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Chemical Properties and Structure

This compound is a synthetic molecule that has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride[2] |

| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂[3][4][5] |

| Molecular Weight | 591.23 g/mol [3][5] |

| CAS Number | 160312-62-9[3][6] |

| Appearance | Solid powder[2][4] |

| Purity | ≥97% (HPLC)[7], ≥98%[6] |

| SMILES | O=S(C[C@@]12--INVALID-LINK--(=O)=O)N)=O">C@@HC--INVALID-LINK--CC1)(N3CCN(CC3)C4=C(C)C=CC=C4)=O.[H]Cl[2] |

| InChI Key | GIUFQWFJHXXXEQ-SWJTYIIKSA-N[2][6] |

Solubility

| Solvent | Concentration | Notes |

| Water | 2 mg/mL (3.38 mM)[3], 59.12 mg/mL (100 mM)[7] | Sonication is recommended[3] |

| DMSO | 100 mg/mL (169.14 mM)[3], 59.12 mg/mL (100 mM)[7] | Sonication is recommended[3] |

| In Vivo Formulation | 5 mg/mL (8.46 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[3] | Sonication is recommended[3] |

Storage and Stability

This compound should be stored at low temperatures and kept away from direct sunlight.[3] Recommended storage conditions are:

Mechanism of Action: Oxytocin Receptor Antagonism

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] It binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1]

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Pharmacological Data

This compound is a potent antagonist of the oxytocin receptor, with selectivity over vasopressin receptors.[7][8]

In Vitro Binding Affinity and Potency

| Target | Species | IC₅₀ (nM) | pA₂ |

| Oxytocin Receptor (OTR) | Rat (uterus) | 8.9[3][5][9] | 8.9[4] |

| Oxytocin Receptor (OTR) | Human (uterus) | 26[3][5][9] | - |

| Vasopressin V₁ₐ Receptor | Human (liver) | 510[5] | - |

| Vasopressin V₁ₐ Receptor | Rat (liver) | 890[5] | - |

| Vasopressin V₂ Receptor | Human (kidney) | 960[5] | - |

| Vasopressin V₂ Receptor | Rat (kidney) | 2400[5] | - |

| Oxytocin Receptor (OTR) | Coyote (brain) | 12.38[10][11] | - |

| Vasopressin V₁ₐ Receptor | Coyote (brain) | 870.7[10] | - |

In Vivo Efficacy and Pharmacokinetics

L-368,899 has been shown to be effective in blocking oxytocin-induced uterine contractions in vivo.[4][9]

| Parameter | Species | Dose | Route | Value |

| AD₅₀ | Rat | - | Intravenous | 0.35 mg/kg[4][9] |

| AD₅₀ | Rat | - | Intraduodenal | 7.0 mg/kg[4][9] |

| Oral Bioavailability | Rat | 5 mg/kg | Oral | 14% (female), 18% (male)[3][5] |

| Oral Bioavailability | Rat | 25 mg/kg | Oral | 17% (female), 41% (male)[5] |

| Plasma Clearance | Rat, Dog | - | Intravenous | 23-36 ml/min/kg[5] |

| t₁/₂ | Rat, Dog | - | Intravenous | 2 hours[5] |

| Vdss | Rat, Dog | - | Intravenous | 2.0-2.6 L/kg (Rat), 3.4-4.9 L/kg (Dog)[5] |

Experimental Protocols

In Vivo Uterine Contraction Assay

This assay is used to determine the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Caption: Experimental Workflow for In Vivo Uterine Contraction Assay.

Methodology:

-

Animal Preparation: Anesthetize a female rat.

-

Instrumentation: Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[1]

-

Baseline Measurement: Record baseline uterine activity.[1]

-

Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).[1]

-

Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.[1] This can be repeated at various time points to assess the duration of action.[1]

-

Data Acquisition: Continuously record uterine contractile activity (frequency and amplitude).[1]

-

Data Analysis: The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.[1]

Competition Binding Assay

This assay is used to determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor.

Caption: Experimental Workflow for Competition Binding Assay.

Methodology:

-

Tissue Preparation: Prepare tissue sections or homogenates from a source expressing the receptor of interest (e.g., coyote brain tissue).[10][11]

-

Radioligand Incubation: Incubate the tissue preparation with a constant concentration of a radiolabeled ligand specific for the receptor (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR).[10]

-

Competitive Binding: Add increasing concentrations of the unlabeled competitor, L-368,899.[11]

-

Separation: After incubation, separate the bound radioligand from the free radioligand, typically by rapid filtration.

-

Quantification: Quantify the amount of radioactivity bound to the tissue.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve. From this curve, the IC₅₀ (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding) can be determined and used to calculate the inhibitory constant (Kᵢ).[10]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor.[1] Its oral bioavailability and ability to cross the blood-brain barrier make it a versatile tool for both peripheral and central nervous system studies.[1][9] The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing L-368,899 to investigate the multifaceted roles of the oxytocin system in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 4. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]

- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-368,899 Hydrochloride: A Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). With a CAS Number of 160312-62-9, this small molecule has become an invaluable tool in neuroscience and pharmacology for elucidating the multifaceted roles of the oxytocin system in both central and peripheral pathways.[1][2][3] Initially investigated for the prevention of preterm labor, its ability to cross the blood-brain barrier has led to its widespread use in preclinical studies to probe the involvement of oxytocin in social behaviors, pair bonding, and other neurological processes.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its key pharmacological data.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding with high affinity to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological and behavioral responses mediated by oxytocin.[4]

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is predominantly coupled to the Gq/11 family of G-proteins.[5] Upon activation by an agonist like oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses such as smooth muscle contraction.[5][6][7] L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this entire signaling cascade.

Quantitative Data

The following tables summarize the binding affinity and pharmacokinetic properties of this compound.

Table 1: Binding Affinity of L-368,899

| Receptor | Species/Tissue | Assay Type | Value (IC₅₀/Kᵢ) | Reference |

| Oxytocin Receptor | Rat Uterus | Radioligand Binding | 8.9 nM (IC₅₀) | [8] |

| Oxytocin Receptor | Human Uterus | Radioligand Binding | 26 nM (IC₅₀) | [8] |

| Oxytocin Receptor | Coyote Brain | Radioligand Binding | 12.38 nM (Kᵢ) | [4] |

| Vasopressin V₁ₐ Receptor | Human Liver | Radioligand Binding | 510 nM (IC₅₀) | [8] |

| Vasopressin V₁ₐ Receptor | Rat Liver | Radioligand Binding | 890 nM (IC₅₀) | [8] |

| Vasopressin V₁ₐ Receptor | Coyote Brain | Radioligand Binding | 511.6 nM (Kᵢ) | [4] |

| Vasopressin V₂ Receptor | Human Kidney | Radioligand Binding | 960 nM (IC₅₀) | [8] |

| Vasopressin V₂ Receptor | Rat Kidney | Radioligand Binding | 2400 nM (IC₅₀) | [8] |

Table 2: Pharmacokinetic Parameters of L-368,899

| Parameter | Species | Dose & Route | Value | Reference |

| Half-life (t₁/₂) | Rat & Dog | 1, 2.5, 10 mg/kg (IV) | ~2 hours | [9] |

| Plasma Clearance (CL) | Rat & Dog | 1, 2.5, 10 mg/kg (IV) | 23-36 mL/min/kg | [9] |

| Volume of Distribution (Vdss) | Rat | 1, 2.5, 10 mg/kg (IV) | 2.0-2.6 L/kg | [9] |

| Volume of Distribution (Vdss) | Dog | 1, 2.5, 10 mg/kg (IV) | 3.4-4.9 L/kg | [9] |

| Oral Bioavailability | Female Rat | 5 mg/kg (PO) | 14% | [9] |

| Oral Bioavailability | Male Rat | 5 mg/kg (PO) | 18% | [9] |

| Oral Bioavailability | Male Rat | 25 mg/kg (PO) | 41% | [9] |

| Oral Bioavailability | Dog | 5 mg/kg (PO) | 17% | [9] |

| Oral Bioavailability | Dog | 33 mg/kg (PO) | 41% | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin and vasopressin receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO cells or tissue homogenates)

-

Radioligand (e.g., [³H]-Oxytocin or ¹²⁵I-labeled selective antagonist)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled competitor for non-specific binding (e.g., 1 µM oxytocin)

-

96-well filter plates (e.g., GF/C)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a source known to express the target receptor.

-

Assay Setup: In a 96-well plate, add the assay buffer, a constant concentration of the radioligand, and serial dilutions of L-368,899.

-

Incubation: Add the cell membranes to each well and incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. The IC₅₀ value is determined from the resulting sigmoidal curve and converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Uterine Contraction Assay

This assay is used to determine the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.

Materials:

-

Female rats in natural estrus

-

This compound

-

Oxytocin

-

Anesthetic (e.g., chloral (B1216628) hydrate)

-

Saline (vehicle)

-

Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula connected to a pressure transducer and polygraph)

Procedure:

-

Animal Preparation: Anesthetize a female rat in estrus. Surgically place a cannula in the jugular vein for drug administration and a balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[10]

-

Baseline Measurement: Record baseline uterine activity for a defined period.

-

Antagonist Administration: Administer a single intravenous bolus of L-368,899 at the desired dose.

-

Oxytocin Challenge: After a set time (e.g., 5 minutes), administer a bolus of oxytocin to induce uterine contractions.[10]

-

Data Acquisition: Continuously record the uterine contractile activity (frequency and amplitude). The contractile response is typically quantified by integrating the area under the curve for a defined period (e.g., 10 minutes).[10]

-

Data Analysis: Compare the uterine response to oxytocin in the presence and absence of L-368,899 to determine the antagonist's inhibitory effect. The dose required to reduce the oxytocin-induced response by 50% (ED₅₀) can be calculated.

Conclusion

This compound is a well-characterized and highly selective oxytocin receptor antagonist. Its favorable pharmacokinetic profile, including oral bioavailability and central nervous system penetration, makes it a versatile tool for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing L-368,899 to investigate the complex roles of the oxytocin system in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-368,899 Hydrochloride for Studying Social Behaviors

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its ability to penetrate the blood-brain barrier and accumulate in limbic brain areas makes it an invaluable pharmacological tool for investigating the central mechanisms of oxytocin-mediated social behaviors.[2][4] This technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its use in studying a range of social behaviors in animal models.

Mechanism of Action

L-368,899 exerts its effects by competitively blocking the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling pathways that mediate the diverse physiological and behavioral effects of oxytocin. Studies have demonstrated its high selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.[3]

Signaling Pathway of Oxytocin Receptor Antagonism by L-368,899

Caption: Mechanism of L-368,899 action at the oxytocin receptor.

Pharmacokinetic Properties

L-368,899 exhibits rapid absorption and brain penetration. Its pharmacokinetic profile can vary depending on the species, dose, and route of administration.[5][6]

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose & Route | Value | Reference |

| IC50 (OTR) | Rat (uterus) | In vitro | 8.9 nM | [1][3] |

| Human (uterus) | In vitro | 26 nM | [1][3] | |

| Coyote | In vitro | 12.38 nM | [7] | |

| IC50 (V1aR) | Rat | In vitro | 370 nM | |

| Human | In vitro | 510 nM | [1] | |

| IC50 (V2R) | Rat | In vitro | 570 nM | |

| Human | In vitro | 960 nM | [1] | |

| Half-life (t1/2) | Rat & Dog | 1, 2.5, 10 mg/kg IV | ~2 hours | [1][5][6] |

| Plasma Clearance | Rat & Dog | 1, 2.5, 10 mg/kg IV | 23-36 ml/min/kg | [1][5][6] |

| Volume of Distribution (Vdss) | Rat | IV | 2.0-2.6 L/kg | [5][6] |

| Dog | IV | 3.4-4.9 L/kg | [5][6] | |

| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [1][5][6] |

| Rat (male) | 5 mg/kg | 18% | [1][5][6] | |

| Rat (male) | 25 mg/kg | 41% | [5][6] | |

| Dog | 5 mg/kg | 17% | [5] | |

| Dog | 33 mg/kg | 41% | [5] | |

| Time to Peak Concentration (CSF) | Rhesus Monkey | 1 mg/kg IV | 110 minutes | [4] |

| Coyote | 3 mg/kg IM | 15-30 minutes | [7] |

Experimental Protocols for Studying Social Behaviors

L-368,899 has been utilized in a variety of animal models to investigate its effects on social behaviors. Below are detailed methodologies for key experiments.

General Drug Preparation

This compound is typically dissolved in sterile saline (0.9% NaCl).[8] For in vivo experiments, it is recommended to prepare the solution fresh on the day of use.[1] The solution should be stored in a deep freezer at -80°C for long-term storage.[8]

Experimental Workflow for Behavioral Studies

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-368,899 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]

- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

L-368,899 Hydrochloride: A Technical Guide to its Antagonistic Effects on Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Originally investigated for the management of preterm labor, it has become an invaluable tool in research to understand the physiological roles of oxytocin. This document provides a comprehensive technical overview of L-368,899, detailing its mechanism of action, effects on uterine contractility, and the underlying signaling pathways. This guide includes a compilation of quantitative data, detailed experimental methodologies, and a visual representation of its interaction with the oxytocin signaling cascade to facilitate further research and drug development.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

L-368,899 exerts its effects by acting as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 protein alpha subunit. By binding to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating the receptor and initiating the downstream signaling cascade that leads to myometrial contractions. This blockade effectively reduces the frequency and force of uterine contractions stimulated by oxytocin.

The Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor on myometrial cells triggers a well-defined signaling pathway crucial for uterine contractions. L-368,899 disrupts this pathway at its inception.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Potency of L-368,899

| Parameter | Species/Tissue | Value | Reference(s) |

| IC50 (Oxytocin Receptor) | Rat Uterus | 8.9 nM | [1] |

| Human Uterus | 26 nM | [1] | |

| Ki (Oxytocin Receptor) | Coyote Brain | 12.38 nM | [2] |

| pA2 | Rat Uterus | 8.9 | [3] |

-

IC50: The half maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.

-

Ki: The inhibition constant, representing the binding affinity of the antagonist to the receptor.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Selectivity of L-368,899 for Oxytocin Receptors over Vasopressin Receptors

| Receptor Subtype | IC50 (nM) | Fold Selectivity (vs. Rat OTR) | Reference(s) |

| Vasopressin V1a | 370 | > 40-fold | |

| Vasopressin V2 | 570 | > 60-fold |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of L-368,899 on uterine contractions.

In Vitro Uterine Contraction Assay (Isolated Uterine Strips)

This protocol is a standard method for assessing the effects of compounds on myometrial contractility.

Materials:

-

Physiological Salt Solution (PSS): A common composition is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be maintained at pH 7.4.

-

Animals: Late-term pregnant rats (e.g., Sprague-Dawley, day 19-21 of gestation) are often used as their myometrium is highly responsive to oxytocin.

-

Equipment: Organ bath system with isometric force transducers and a data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a late-term pregnant rat and excise the uterine horns. Place the tissue in cold PSS. Clean the tissue of fat and connective tissue and cut longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width).

-

Mounting: Mount the uterine strips vertically in an organ bath chamber containing PSS, maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: Apply an initial resting tension of 1 gram to each strip and allow the tissue to equilibrate for 60-90 minutes, with washes of fresh PSS every 15-20 minutes, until stable spontaneous contractions are observed.

-

Oxytocin Stimulation: Introduce a submaximal concentration of oxytocin (e.g., 1 nM) to the bath to induce stable and rhythmic contractions.

-

Antagonist Administration: Once a stable response to oxytocin is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals, allowing the response to stabilize at each concentration.

-

Data Analysis: Record the contractile activity continuously. Analyze the data to determine the concentration-dependent effects of L-368,899 on the amplitude (force), frequency, and area under the curve (a measure of total contractile activity) of the oxytocin-induced contractions. The results are typically expressed as a percentage of the control response to oxytocin alone.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.

Materials:

-

Myometrial tissue homogenates or cell lines expressing the oxytocin receptor.

-

Radiolabeled oxytocin analog (e.g., [³H]-oxytocin).

-

This compound.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from the myometrial tissue or cells.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled oxytocin analog in the presence of increasing concentrations of L-368,899.

-

Filtration and Washing: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters to remove any non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of L-368,899. The IC₅₀ value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor. Its ability to competitively block the OTR and thereby inhibit the Gq/11-mediated signaling cascade makes it a critical tool for investigating the role of oxytocin in uterine physiology. The quantitative data on its binding affinity and potency, combined with detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on novel tocolytic agents and other therapeutics targeting the oxytocin system. Further research may focus on the in vivo efficacy and safety of L-368,899 and its analogs in clinically relevant models of preterm labor.

References

- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro effects of hydrogen peroxide on rat uterine contraction before and during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

L-368,899 Hydrochloride: A Technical Guide to Binding Affinity, IC50 Values, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and IC50 values of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The document details the experimental protocols used to determine these values and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams.

Executive Summary

L-368,899 is a valuable research tool for investigating the physiological roles of the oxytocin system due to its high affinity and selectivity for the oxytocin receptor (OTR). Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier has made it a widely used antagonist in neuroscience research to study the central effects of oxytocin. This guide synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the compound's mechanism of action.

Binding Affinity and IC50 Values

The binding characteristics of this compound have been determined across various species and tissues, demonstrating its high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin receptors.

Table of IC50 Values

The IC50 value represents the concentration of L-368,899 required to inhibit 50% of the binding of a radiolabeled ligand to the oxytocin receptor.

| Species | Tissue/Receptor | IC50 (nM) | Reference |

| Rat | Uterus Oxytocin Receptor | 8.9 | [1][2][3][4][5] |

| Human | Uterus Oxytocin Receptor | 26 | [1][3][4] |

| Rat | Vasopressin V1a Receptor | 370 | [2][5] |

| Rat | Vasopressin V2 Receptor | 570 | [2][5] |

| Human | Liver Vasopressin Receptor | 510 | [1] |

| Human | Kidney Vasopressin Receptor | 960 | [1] |

| Rat | Liver Vasopressin Receptor | 890 | [1] |

| Rat | Kidney Vasopressin Receptor | 2400 | [1] |

Table of Ki Values

The Ki value, or inhibition constant, is another measure of binding affinity and is derived from IC50 values.

| Species | Tissue/Receptor | Ki (nM) | Reference |

| Coyote | Brain Oxytocin Receptor | 12.38 | |

| Coyote | Brain Vasopressin 1a Receptor | 511.6 |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and functional antagonism of L-368,899.

Competitive Radioligand Binding Assay

This in vitro assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 and Ki values of L-368,899 for the oxytocin receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the oxytocin receptor (e.g., rat or human uterus).

-

Radioligand: Typically a high-affinity OTR agonist or antagonist, such as [³H]-oxytocin or a selective radio-iodinated antagonist.

-

This compound solutions of varying concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and bovine serum albumin (BSA).

-

Wash Buffer: Cold assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of L-368,899 in the assay buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed rapidly with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This functional assay assesses the ability of L-368,899 to antagonize oxytocin-induced muscle contractions.

Objective: To determine the functional potency of L-368,899 as an oxytocin receptor antagonist.

Materials:

-

Isolated uterine tissue strips from rats.

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isotonic force transducer and data acquisition system.

-

Oxytocin solutions.

-

This compound solutions.

Procedure:

-

Tissue Preparation: Uterine strips are dissected and mounted in the organ baths under a resting tension.

-

Equilibration: The tissues are allowed to equilibrate until regular spontaneous contractions are observed.

-

Oxytocin-Induced Contraction: A cumulative concentration-response curve to oxytocin is generated to determine the baseline contractile response.

-

Antagonist Incubation: After washing out the oxytocin, the tissues are incubated with a specific concentration of L-368,899 for a set period.

-

Challenge with Oxytocin: A second cumulative concentration-response curve to oxytocin is generated in the presence of L-368,899.

-

Data Analysis: The antagonistic effect of L-368,899 is quantified by the rightward shift of the oxytocin concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts. The ED50, the effective dose to reduce the in situ rat uterine response by 50%, has been reported as 0.35 mg/kg intravenously.[4]

Signaling Pathways and Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for the oxytocin receptor is through the Gq/11 protein.

Oxytocin Receptor Signaling Pathway

Upon binding of the endogenous ligand oxytocin, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of L-368,899 using a competitive radioligand binding assay.

References

- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of L-368,899 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist. The following protocols and data have been compiled from various preclinical studies to guide researchers in designing their own in vivo experiments.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the oxytocin system in a variety of physiological and behavioral processes.[1][2] As a brain-penetrant OTR antagonist, it has been utilized in studies of social behavior, preterm labor, and cognition.[1][2][3] This document provides detailed experimental protocols and summarized pharmacokinetic data to facilitate reproducible and reliable in vivo studies.

Physicochemical Properties and Formulation

This compound is an orally bioavailable, non-peptide molecule.[4][5] For in vivo administration, proper solubilization is crucial.

Solubility:

Recommended Vehicle Formulations for In Vivo Studies: [5]

-

Protocol 1 (for systemic administration): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility is ≥ 5 mg/mL.[5]

-

Protocol 2 (for systemic administration): 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility is ≥ 5 mg/mL.[5]

-

Protocol 3 (for systemic administration): 10% DMSO, 90% Corn Oil. Solubility is ≥ 5 mg/mL.[5]

It is recommended to prepare a clear stock solution first and then add co-solvents sequentially. For in vivo experiments, freshly prepared solutions are advised.[5]

Pharmacokinetic Data

The pharmacokinetic profile of L-368,899 has been characterized in several species. The compound generally exhibits a half-life of approximately 2 hours in rats and dogs.[5][7]

Table 1: Pharmacokinetic Parameters of L-368,899

| Species | Administration Route | Dose | Plasma Clearance (ml/min/kg) | Half-life (t½) | Volume of Distribution (Vdss) (liters/kg) | Oral Bioavailability (%) | Reference |

| Rat (Female) | Intravenous | 1, 2.5 mg/kg | 23 - 36 | ~2 hr | 2.0 - 2.6 | N/A | [7] |

| Rat (Female) | Intravenous | 10 mg/kg | 18 | ~2 hr | 2.0 - 2.6 | N/A | [7] |

| Rat (Male & Female) | Oral | 5 mg/kg | N/A | N/A | N/A | 18 (male), 14 (female) | [5][6][7] |

| Rat (Male) | Oral | 25 mg/kg | N/A | N/A | N/A | 41 | [7] |

| Dog (Female) | Intravenous | 1, 2.5, 10 mg/kg | 23 - 36 | ~2 hr | 3.4 - 4.9 | N/A | [7] |

| Dog | Oral | 5 mg/kg | N/A | N/A | N/A | 17 | [7] |

| Dog | Oral | 33 mg/kg | N/A | N/A | N/A | 41 | [7] |

| Coyote | Intramuscular | 3 mg/kg | N/A | Peak in CSF at 15-30 min | N/A | N/A | [1][8][9] |

Note: Plasma drug levels of L-368,899 have been observed to increase more than proportionally with increasing oral doses in both rats and dogs, indicating nonlinear kinetics.[7]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments using this compound.

Protocol 1: Inhibition of Social Behavior in Mice

This protocol is designed to assess the effect of L-368,899 on social behaviors in mice, such as social rank or preference.

1. Animals:

2. Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 90% saline)

-

Syringes and needles for intraperitoneal (IP) injection

-

Behavioral testing apparatus (e.g., tube test for social rank, three-chamber social approach test)

3. Dosing and Administration:

-

Dose: 1-10 mg/kg.[3][11] A dose of 10 mg/kg has been shown to have clear effects on social behavior in mice.[3]

-

Route: Intraperitoneal (IP) injection.

-

Timing: Administer L-368,899 or vehicle 30 minutes before the behavioral test.[11]

4. Experimental Procedure (Tube Test for Social Dominance): [3]

-

Habituate mice to the testing tube (a clear acrylic tube) for several days.

-

On the test day, place two mice from the same cage at opposite ends of the tube.

-

Record which mouse first retreats from the tube (the "loser").

-

Repeat the test until a stable social hierarchy is established over several days.

-

Administer L-368,899 or vehicle to the dominant (first-rank) or subordinate (second-rank) mouse.

-

Re-evaluate the social rank 30 minutes after injection.

5. Outcome Measures:

-

Changes in social rank (wins vs. losses).

-

Latency to retreat.

Protocol 2: Intracerebroventricular (ICV) Administration in Mice

This protocol is for directly administering L-368,899 into the central nervous system to study its effects on cognitive functions like memory.[12]

1. Animals:

-

Adult male mice.

2. Materials:

-

This compound

-

Sterile saline

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthesia

3. Dosing and Administration:

-

Dose: 2 µg per mouse.[12]

-

Route: Intracerebroventricular (ICV) injection.

-

Timing: Administer L-368,899 or vehicle 50 minutes before the behavioral test.[12]

4. Experimental Procedure (Y-maze for Spatial Memory): [12]

-

Anesthetize the mouse and place it in the stereotaxic apparatus.

-

Perform the ICV injection at the appropriate coordinates for the lateral ventricle.

-

Allow the mouse to recover from surgery.

-

50 minutes post-injection, place the mouse in the center of a Y-maze.

-

Allow the mouse to freely explore the three arms of the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

5. Outcome Measures:

-

Percentage of spontaneous alternations (a measure of spatial working memory).

-

Total number of arm entries (a measure of general activity).

Signaling Pathway and Experimental Workflow

L-368,899 acts as an antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to various cellular responses. L-368,899 blocks this initial step.

Caption: Oxytocin Receptor Signaling Pathway and Blockade by L-368,899.

The following diagram illustrates a generalized workflow for an in vivo study investigating the effects of L-368,899.

References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for L-368,899 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor antagonist, in rat models. The information is intended to guide researchers in designing and executing preclinical studies.

Overview of this compound

This compound is a non-peptide, orally active antagonist of the oxytocin receptor (OTR). It exhibits high affinity for the rat uterus OTR with an IC50 of 8.9 nM.[1] Its selectivity for the OTR is over 40-fold higher than for vasopressin V1a and V2 receptors.[1] This compound has been instrumental in studying the physiological and behavioral roles of oxytocin in various animal models.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of L-368,899 in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of L-368,899 in Rats after Intravenous Administration [2]

| Parameter | 1 mg/kg | 2.5 mg/kg | 10 mg/kg (Male) | 10 mg/kg (Female) |

| Half-life (t½) | ~2 hr | ~2 hr | ~2 hr | ~2 hr |

| Plasma Clearance | 23-36 ml/min/kg | 23-36 ml/min/kg | 23-36 ml/min/kg | 18 ml/min/kg |

| Volume of Distribution (Vdss) | 2.0-2.6 L/kg | 2.0-2.6 L/kg | 2.0-2.6 L/kg | 2.0-2.6 L/kg |

Table 2: Pharmacokinetic Parameters of L-368,899 in Rats after Oral Administration [2][3]

| Parameter | 5 mg/kg (Female) | 5 mg/kg (Male) | 25 mg/kg (Male) | 100 mg/kg |

| Time to Maximum Concentration (Cmax) | < 1 hr | < 1 hr | < 1 hr | 1-4 hr |

| Oral Bioavailability | 14% | 18% | 41% | Not calculated (non-linear kinetics) |

Signaling Pathway

This compound acts as a competitive antagonist at the oxytocin receptor, thereby inhibiting the downstream signaling cascade initiated by oxytocin.

References

L-368,899 Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist.

This compound is a valuable research tool for investigating the physiological and pathological roles of the oxytocin system. Its ability to be administered orally and cross the blood-brain barrier makes it suitable for a wide range of in vitro and in vivo studies.[1][2] This document outlines its solubility characteristics, provides protocols for solution preparation, and details its mechanism of action.

Solubility Data

Proper dissolution of this compound is critical for experimental success. The following table summarizes its solubility in various solvents. It is important to note that factors such as the degree of hydration of the compound can affect solubility, and batch-specific data should be consulted when available. Warming and sonication can aid in the dissolution process.[3]

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |

| DMSO | 100 | 169.14 | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[1] |

| Water | 2 - 100 | 3.38 - 169.14 | Solubility in water can vary. Sonication, warming, and heating to 60°C can improve solubility.[1][3][4] |

| In Vivo Formulation 1 | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 | ≥ 8.46 | Results in a clear solution.[1] |

| In Vivo Formulation 2 | |||

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 | ≥ 8.46 | Results in a clear solution.[1] |

| In Vivo Formulation 3 | |||

| 10% DMSO, 90% Corn Oil | ≥ 5 | ≥ 8.46 | Results in a clear solution.[1] |

Solution Preparation Protocols

Accurate and consistent preparation of this compound solutions is paramount for reproducible experimental results. Below are protocols for preparing a stock solution and a common in vivo formulation.

Stock Solution Preparation (10 mM in DMSO)

This protocol outlines the preparation of a 10 mM stock solution in DMSO, a common starting point for further dilutions.

Caption: Workflow for preparing a stock solution of this compound.

In Vivo Formulation Protocol

This protocol describes the preparation of a formulation suitable for in vivo administration, such as intraperitoneal injection.

Caption: Step-by-step preparation of an in vivo formulation.

Mechanism of Action: Oxytocin Receptor Antagonism

L-368,899 acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[2][5] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[5] The primary signaling pathway inhibited is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent downstream effects.

Caption: Oxytocin receptor signaling and inhibition by L-368,899.

Experimental Protocol: Competitive Binding Autoradiography

This protocol provides a detailed methodology for determining the binding affinity (Ki) of this compound for the oxytocin receptor using competitive binding autoradiography with brain tissue sections.[6]

Objective: To quantify the displacement of a radiolabeled ligand from the oxytocin receptor by this compound to determine its binding affinity.

Materials:

-

Frozen brain tissue sections (20 µm) from the species of interest, mounted on microscope slides.

-

Radioligand for OTR (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Serial dilutions of this compound.

-

Binding buffer.

-

Wash buffer.

-

Phosphor imaging screens and a compatible scanner.

Procedure:

-

Tissue Preparation:

-

Acclimate slide-mounted tissue sections to room temperature.

-

Pre-incubate slides in binding buffer.

-

-

Competitive Binding Assay:

-

Incubate slides in a solution containing a constant concentration of the radioligand and varying concentrations of this compound (e.g., from 10⁻¹³ M to 10⁻⁵ M).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled oxytocin).

-

Incubate to allow the binding to reach equilibrium.

-

-

Washing:

-

Wash the slides in ice-cold wash buffer to remove unbound radioligand.

-

Perform multiple washes to ensure thorough removal of non-specifically bound radioligand.

-

Briefly rinse with deionized water and allow to air dry.

-

-

Signal Detection and Analysis:

-

Expose the dried slides to phosphor imaging screens.

-

Scan the screens using a phosphor imager.

-

Quantify the signal intensity in the brain regions of interest.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Storage and Stability

For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-368,899 Hydrochloride for Blocking Oxytocin-Induced Behaviors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Due to its ability to cross the blood-brain barrier, it has become an invaluable pharmacological tool for investigating the central and peripheral roles of oxytocin in a variety of physiological and behavioral processes.[1][3] Initially explored for its potential in preventing premature labor, its utility has expanded to neuroscience research, where it is used to elucidate the involvement of the oxytocin system in social behaviors, pair bonding, and stress responses.[3][4]

These application notes provide a comprehensive overview of L-368,899, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in animal models.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] The blockade of OTR activation by L-368,899 inhibits the physiological and behavioral responses normally triggered by oxytocin. The OTR is primarily coupled to the Gq/11 family of G-proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), initiating a cascade involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which ultimately increases intracellular calcium levels and activates protein kinase C (PKC).[5][6]

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899

Caption: Oxytocin signaling pathway and its inhibition by L-368,899.

Quantitative Data

The following tables summarize the binding affinities and in vivo efficacy of this compound in various models.

Table 1: In Vitro Receptor Binding Affinity of L-368,899

| Receptor | Species/Tissue | IC50 (nM) | Reference |

| Oxytocin Receptor | Rat Uterus | 8.9 | [2] |

| Oxytocin Receptor | Human Uterus | 26 | [2] |

| Vasopressin V1a Receptor | - | 370 | |

| Vasopressin V2 Receptor | - | 570 | |

| Oxytocin Receptor | Coyote Brain | 12.38 (Ki) | [7] |

| Vasopressin V1a Receptor | Coyote Brain | 870.7 (Ki) | [7] |

Table 2: In Vivo Efficacy of L-368,899 in Rats

| Assay | Administration Route | AD50 (mg/kg) | Duration of Action | Reference |

| Oxytocin-Stimulated Uterine Contractions | Intravenous (i.v.) | 0.35 | - | [2] |

| Oxytocin-Stimulated Uterine Contractions | Intraduodenal (i.d.) | 7 | > 4 hours | [2] |

AD50: The dose required to reduce the response to oxytocin by 50%.

Table 3: Pharmacokinetic Parameters of L-368,899 in Animal Models

| Species | Dose and Route | T1/2 | Oral Bioavailability (%) | Reference |

| Rat (Female) | 1-10 mg/kg i.v. | ~2 hours | 14 (at 5 mg/kg) | [8][9] |

| Rat (Male) | 1-10 mg/kg i.v. | ~2 hours | 18 (at 5 mg/kg) | [8][9] |

| Dog (Female) | 1-10 mg/kg i.v. | ~2 hours | 17 (at 5 mg/kg) | [8][9] |

| Coyote | 3 mg/kg i.m. | Peak in CSF at 15-30 min | - | [4][10] |

Experimental Protocols

Protocol 1: In Vivo Uterine Contraction Assay in Anesthetized Rats

This protocol is designed to assess the in vivo potency and duration of action of L-368,899 in blocking oxytocin-induced uterine contractions.

Materials:

-

Adult female Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., urethane)

-

This compound solution

-

Oxytocin solution

-

Intrauterine balloon-tipped cannula

-

Pressure transducer and polygraph

-

Intravenous (i.v.) and/or intraduodenal (i.d.) catheters

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Insert a cannula into the jugular vein for intravenous drug administration. For oral efficacy studies, a cannula can be placed in the duodenum.

-